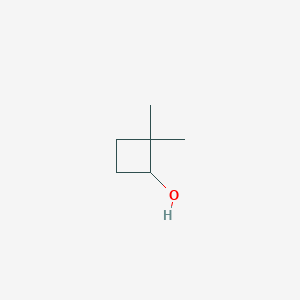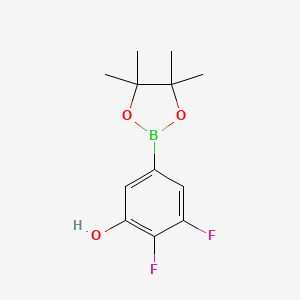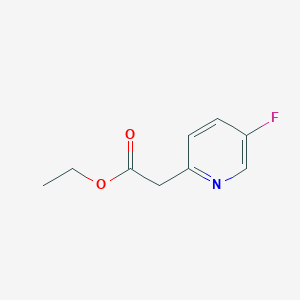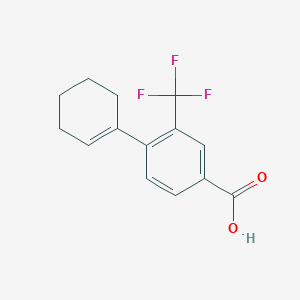
6-クロロ-2,3-ジヒドロベンゾフラン-3-オール
概要
説明
6-chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.
科学的研究の応用
6-chloro-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: In biological research, 6-chloro-2,3-dihydro-1-benzofuran-3-ol is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, 6-chloro-2,3-dihydro-1-benzofuran-3-ol is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
Mode of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 6-Chloro-2,3-dihydrobenzofuran-3-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological activities . The specific pathways affected by 6-Chloro-2,3-dihydrobenzofuran-3-ol and their downstream effects need further investigation.
Result of Action
Benzofuran compounds have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific molecular and cellular effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol are subjects of ongoing research.
生化学分析
Biochemical Properties
6-Chloro-2,3-dihydrobenzofuran-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-Chloro-2,3-dihydrobenzofuran-3-ol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydrobenzofuran-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-dihydrobenzofuran-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Chloro-2,3-dihydrobenzofuran-3-ol has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-2,3-dihydrobenzofuran-3-ol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can affect the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-dihydrobenzofuran-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 6-Chloro-2,3-dihydrobenzofuran-3-ol can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydrobenzofuran-3-ol is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct 6-Chloro-2,3-dihydrobenzofuran-3-ol to specific compartments or organelles, influencing its biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear receptors and transcription factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization reaction . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient and practical routes for the synthesis of benzofuran derivatives.
Industrial Production Methods
Industrial production of 6-chloro-2,3-dihydro-1-benzofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Advanced techniques such as continuous flow synthesis and process optimization may be employed to enhance the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
6-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom and the hydroxyl group, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the hydroxyl group to a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to a hydroxyl group or convert the chlorine atom to a hydrogen atom.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6-chloro-2,3-dihydro-1-benzofuran-3-ol may yield 6-chloro-2,3-dihydrobenzofuran-3-one, while reduction may produce 6-chloro-2,3-dihydrobenzofuran-3-ol .
類似化合物との比較
6-chloro-2,3-dihydro-1-benzofuran-3-ol can be compared with other benzofuran derivatives to highlight its uniqueness. Some similar compounds include:
2,3-Dihydrobenzofuran: Lacks the chlorine atom and hydroxyl group, resulting in different chemical reactivity and biological activities.
6-Bromo-2,3-dihydrobenzofuran-3-ol: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
2,3-Dihydrobenzofuran-3-ol:
The presence of the chlorine atom and hydroxyl group in 6-chloro-2,3-dihydro-1-benzofuran-3-ol imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1457137.png)




![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)



![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)


![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
